molecular formula C29H24ClN5O3S2 B2547484 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 690961-12-7

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2547484
CAS No.: 690961-12-7
M. Wt: 590.11
InChI Key: KQXMBZUOVYULIH-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyano group, and a quinoline derivative

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the quinoline derivative and the final coupling reaction to form the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and quinoline moieties, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Thiadiazole derivatives: These compounds share the thiadiazole ring and may exhibit similar chemical reactivity and biological activities.

    Quinoline derivatives: Compounds with a quinoline moiety may have comparable pharmacological properties and applications in medicinal chemistry.

    Cyano-containing compounds: The presence of a cyano group can influence the compound’s reactivity and interactions with biological molecules. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN5O3S2/c1-29(2)12-21-25(22(36)13-29)24(16-6-10-19(38-3)11-7-16)20(14-31)27(32-21)39-15-23(37)33-28-34-26(40-35-28)17-4-8-18(30)9-5-17/h4-11H,12-13,15H2,1-3H3,(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXMBZUOVYULIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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